molecular formula C13H12BrNO2S B5880857 2-(4-BROMOPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE

2-(4-BROMOPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE

Cat. No.: B5880857
M. Wt: 326.21 g/mol
InChI Key: GOAUZDFWAFSNFN-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is an organic compound that features a bromophenoxy group and a thiophen-2-ylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves the following steps:

    Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.

    Etherification: 4-bromophenol is then reacted with chloroacetic acid to form 2-(4-bromophenoxy)acetic acid.

    Amidation: The 2-(4-bromophenoxy)acetic acid is then reacted with thiophen-2-ylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenoxy group can be reduced to form phenoxy derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenoxy derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-BROMOPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-BROMOPHENOXY)ACETAMIDE: Lacks the thiophen-2-ylmethyl group.

    N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE: Lacks the 4-bromophenoxy group.

    2-(4-CHLOROPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE: Has a chlorine atom instead of a bromine atom.

Uniqueness

2-(4-BROMOPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is unique due to the presence of both the bromophenoxy and thiophen-2-ylmethyl groups, which can impart specific electronic and steric properties to the molecule

Properties

IUPAC Name

2-(4-bromophenoxy)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2S/c14-10-3-5-11(6-4-10)17-9-13(16)15-8-12-2-1-7-18-12/h1-7H,8-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOAUZDFWAFSNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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